REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.[CH:5]1[C:15]2[CH2:14][CH2:13][C:12]3[CH:16]=[CH:17][CH:18]=[CH:19][C:11]=3[CH:10](O)[C:9]=2[CH:8]=[CH:7][CH:6]=1>C1C=CC=CC=1>[Cl:3][CH:10]1[C:9]2[CH:8]=[CH:7][CH:6]=[CH:5][C:15]=2[CH2:14][CH2:13][C:12]2[CH:16]=[CH:17][CH:18]=[CH:19][C:11]1=2
|
Name
|
|
Quantity
|
350 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
201.5 g
|
Type
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reactant
|
Smiles
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C1=CC=CC=2C(C3=C(CCC21)C=CC=C3)O
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
Subsequently, the mixture is heated
|
Type
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TEMPERATURE
|
Details
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under reflux for an additional 1.5 hours
|
Duration
|
1.5 h
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue is diluted 2 to 3 times with 300 ml of benzene each time
|
Type
|
CUSTOM
|
Details
|
in each case again evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1C2=C(CCC3=C1C=CC=C3)C=CC=C2
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |